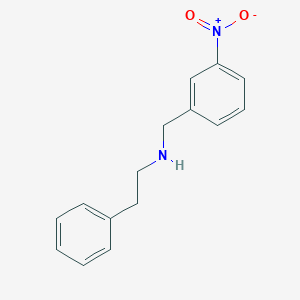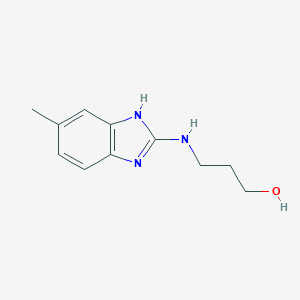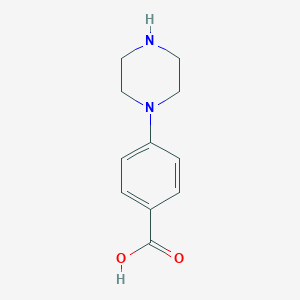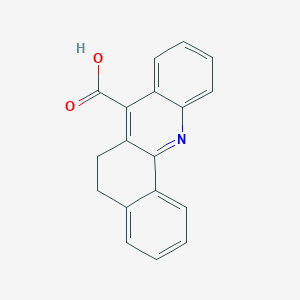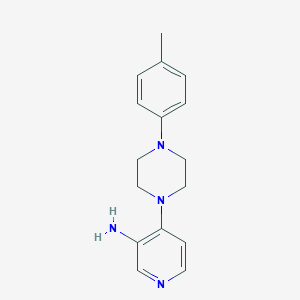
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAPP is a heterocyclic compound that contains a pyridine ring and a p-tolyl group.
作用机制
The mechanism of action of PAPP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PAPP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a signaling pathway involved in the regulation of inflammation and immune response.
生化和生理效应
PAPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAPP has also been shown to inhibit the growth and migration of cancer cells. Additionally, PAPP has been shown to reduce inflammation and oxidative stress in various cell types.
实验室实验的优点和局限性
One of the advantages of using PAPP in lab experiments is its high purity and stability. PAPP can be synthesized with high purity, and it is stable under various conditions. Additionally, PAPP has been shown to exhibit low toxicity in various cell types. However, one of the limitations of using PAPP in lab experiments is its high cost. PAPP is a complex compound that requires multiple synthesis steps, which can make it expensive to produce.
未来方向
There are several future directions for the study of PAPP. One area of research is the development of PAPP-based cancer therapies. PAPP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of PAPP as a potential treatment for neurodegenerative diseases. PAPP has been shown to have neuroprotective effects in vitro, and further research is needed to determine its potential therapeutic value in vivo. Additionally, future research could focus on the optimization of the synthesis method for PAPP, with the goal of reducing its cost and increasing its yield.
合成方法
PAPP can be synthesized through a multistep process involving the reaction of 4-chlorotoluene with 3-aminopyridine, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps. This synthesis method has been optimized, and the purity and yield of PAPP can be increased through various modifications.
科学研究应用
PAPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. PAPP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, PAPP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
属性
CAS 编号 |
14549-71-4 |
|---|---|
产品名称 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)- |
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC 名称 |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c1-13-2-4-14(5-3-13)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
InChI 键 |
MMZWSFMMDAKAIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
其他 CAS 编号 |
14549-71-4 |
同义词 |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



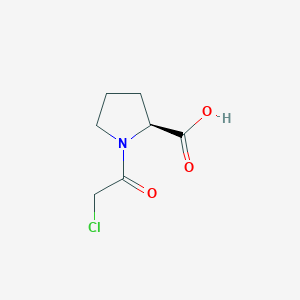
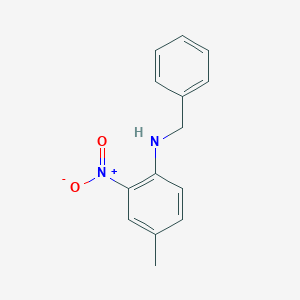
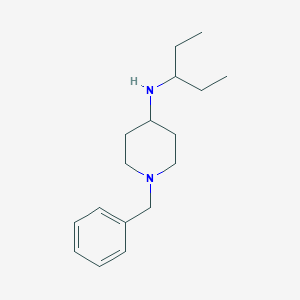
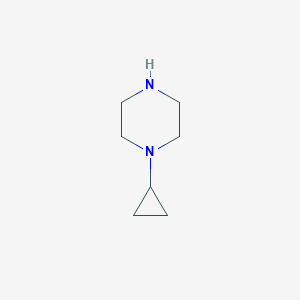


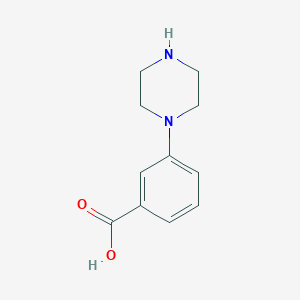
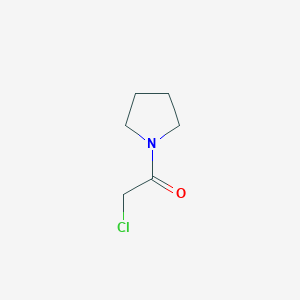
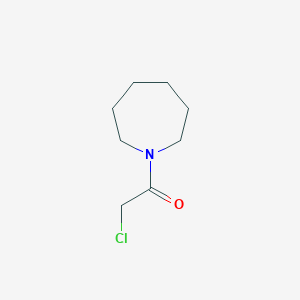
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
